2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride
Overview
Description
2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride is a chemical compound with the molecular formula C14H15N3O·HCl
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes. One common method involves the reaction of 2-methylphenylacetonitrile with methylamine in the presence of a suitable catalyst, followed by hydrolysis and subsequent acidification to obtain the hydrochloride salt.
Industrial Production Methods: In an industrial setting, the compound is typically produced through a multi-step synthesis process that involves the use of large-scale reactors and controlled reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
Scientific Research Applications
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound has been studied for its biological activity, including its potential as a pharmacological agent.
Medicine: Research has been conducted to investigate its therapeutic potential, particularly in the treatment of neurological disorders.
Industry: It is used in the production of various chemical products and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism by which 2-Amino-2-methyl-1-(2-methylphenyl)propan-1-one hydrochloride exerts its effects involves its interaction with molecular targets and pathways in biological systems. The compound may act as a neurotransmitter or modulate the activity of specific receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Amphetamine
Methamphetamine
Phenethylamine
Properties
IUPAC Name |
2-amino-2-methyl-1-(2-methylphenyl)propan-1-one;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c1-8-6-4-5-7-9(8)10(13)11(2,3)12;/h4-7H,12H2,1-3H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQJNZZHJEKMZKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C(C)(C)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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